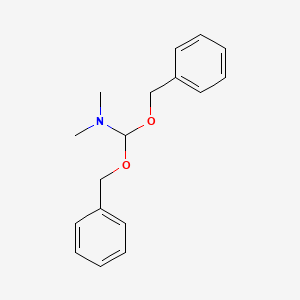

N,N-Dimethylformamide dibenzyl acetal

Description

The exact mass of the compound Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1,1-bis(phenylmethoxy)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-18(2)17(19-13-15-9-5-3-6-10-15)20-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIKHFNGAURIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173987 | |

| Record name | 1,1-Bis(benzyloxy)trimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-04-8 | |

| Record name | N,N-Dimethyl-1,1-bis(phenylmethoxy)methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(benzyloxy)trimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(benzyloxy)trimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(benzyloxy)trimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylformamide Dibenzyl Acetal: Synthesis, Properties, and Applications in Modern Organic Chemistry

Foreword: Situating N,N-Dimethylformamide Dibenzyl Acetal in the Chemist's Toolkit

In the vast repertoire of reagents available to the modern synthetic chemist, N,N-dimethylformamide (DMF) acetals stand out for their versatile reactivity. While simpler analogues like N,N-dimethylformamide dimethyl acetal (DMF-DMA) are workhorses for methylation and formylation, the dibenzyl derivative, this compound (DMF-DBA), offers a unique combination of steric bulk and reactivity that enables specialized applications. The presence of the two benzyl groups significantly influences the reagent's stability and selectivity, providing a nuanced tool for complex molecular architecture.[1] This guide aims to provide a comprehensive technical overview of DMF-DBA, from its fundamental properties and synthesis to its advanced applications, empowering researchers to leverage its full potential in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use and for the accurate characterization of reaction outcomes.

Core Physicochemical Data

The distinct properties of DMF-DBA, particularly its higher boiling point and density compared to smaller alkyl acetals, are a direct consequence of the benzylic moieties. These properties influence reaction conditions, such as requiring higher temperatures for reactions or vacuum distillation for purification.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₂ | [1] |

| Molecular Weight | 271.36 g/mol | Calculated |

| CAS Number | 2016-04-8 | [2] |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Boiling Point | 118-120 °C (lit.) | [2] |

| Density | 1.045 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.536 (lit.) | [2] |

| Solubility | Soluble in a variety of inert organic solvents. | [2] |

| Sensitivity | Moisture Sensitive | [2] |

Spectroscopic Signature: A Guide to Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and purity of DMF-DBA and its reaction products.

-

¹H NMR Spectroscopy : The proton NMR spectrum will exhibit characteristic signals for the N,N-dimethyl protons, the methine proton of the acetal, and the benzylic and aromatic protons. Due to restricted rotation around the C-N amide bond, the two N-methyl groups can be magnetically non-equivalent, potentially appearing as two distinct singlets or a single broadened peak at room temperature.[1] Low-temperature NMR studies can resolve these into separate signals.[1]

-

¹³C NMR Spectroscopy : The carbon spectrum provides complementary information, showing distinct resonances for the N-methyl carbons, the acetal carbon, and the carbons of the benzyl groups.

Synthesis of this compound

The preparation of DMF-DBA is typically achieved through two primary routes, each with its own advantages and considerations.

Direct Acetalization of DMF

This method involves the direct reaction of N,N-dimethylformamide with benzyl alcohol. The reaction generally requires an acid catalyst and removal of water to drive the equilibrium towards the product.[1]

Experimental Protocol: Direct Acetalization

-

Apparatus Setup : A round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Charging : To the flask, add N,N-dimethylformamide (1.0 eq), benzyl alcohol (2.2 eq), a suitable solvent (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or 2,4,6-tri-tert-butylphenol).[1]

-

Reaction Execution : The mixture is heated to reflux. The azeotropic removal of water is monitored via the Dean-Stark trap. The reaction is continued until no more water is collected.

-

Work-up and Purification : After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Synthesis from a Vilsmeier-type Reagent

An alternative synthesis involves the reaction of a pre-formed N,N-dialkyl(chloromethylene)ammonium chloride (Vilsmeier reagent) with sodium benzoxide.[3][4]

Experimental Protocol: Vilsmeier Reagent Route

-

Vilsmeier Reagent Formation : Prepare the Vilsmeier reagent from N,N-dimethylformamide and a chlorinating agent (e.g., oxalyl chloride or phosgene) in an anhydrous solvent like chloroform.

-

Sodium Benzoxide Preparation : In a separate flask, prepare sodium benzoxide by reacting sodium metal with benzyl alcohol under an inert atmosphere.

-

Reaction : The solution of sodium benzoxide is slowly added to the stirred suspension of the Vilsmeier reagent at a controlled temperature (e.g., 20°C).[3][4]

-

Isolation : After the reaction is complete (typically after 1 hour), the precipitated sodium chloride is removed by filtration.[3][4] The filtrate is then concentrated, and the product is purified by vacuum distillation.

Core Reactivity and Mechanistic Principles

The utility of DMF-DBA stems from its dual reactivity as both an alkylating (specifically, benzylating) and a formylating agent.[1][3] This reactivity is primarily driven by the generation of a highly reactive aza-oxo-stabilized carbenium ion upon departure of a benzyloxy group.[3]

Caption: General reaction pathways of DMF-DBA.

Benzylation of Nucleophiles

DMF-DBA serves as an effective reagent for the benzylation of various nucleophiles under mild conditions. This is particularly useful for the protection of functional groups.

-

Esterification of Carboxylic Acids : Carboxylic acids are readily converted to their corresponding benzyl esters.[3] This is a valuable method for protecting the carboxyl group in peptide synthesis.[3]

-

Etherification of Phenols and Thiols : Phenols and thiols react with DMF-DBA to form benzyl ethers and thioethers, respectively.[3]

Formylation and Aminomethylenation

A primary application of DMF-DBA is the introduction of a one-carbon unit into a molecule.[1]

-

Reaction with Active Methylene Compounds : Compounds with acidic C-H bonds (active methylene groups) react with DMF-DBA to form enamines.[1] This aminomethylenation reaction is a key step in the synthesis of many heterocyclic compounds.[1]

-

Amidine Formation : Primary and secondary amines are formylated by DMF-DBA to produce N,N-dimethylformamidines.[1]

Advanced Applications in Drug Development and Synthesis

The unique properties of DMF-DBA lend themselves to several strategic applications in the synthesis of complex molecules and pharmaceutical intermediates.

Protecting Group Chemistry

The benzyl group is a versatile protecting group, and DMF-DBA provides a convenient method for its introduction. Furthermore, it can be used to form N,N-dibenzylformamidine protecting groups for primary amines.[5]

-

Protection of Primary Amines : A trans-amidation reaction of DMF-DMA with dibenzylamine can generate N,N-dibenzylformamide dimethyl acetal in situ, which then reacts with a primary amine to form the corresponding N,N-dibenzylformamidine.[5] This protecting group is stable under acidic, basic, and nucleophilic conditions.[5]

-

Deprotection : The N,N-dibenzylformamidine group can be cleanly removed by catalytic hydrogenation, often using a Pearlman's catalyst (Pd(OH)₂/C), regenerating the primary amine.[5]

Caption: Protection and deprotection of primary amines.

Synthesis of Heterocyclic Scaffolds

The enamines and amidines formed from reactions with DMF-DBA are pivotal intermediates for constructing a wide variety of heterocyclic systems, which are common motifs in pharmaceuticals. For instance, the reaction of an o-nitrotoluene derivative with a DMF acetal is a key step in certain indole syntheses.[3] The resulting enamine can be reduced and cyclized to form the indole ring.[5]

Dehydration Reactions

Formamide acetals, including DMF-DBA, are effective reagents for specific dehydration reactions.[3]

-

Dehydrative Decarboxylation of β-Hydroxy Acids : This reaction yields alkenes through an anti-elimination pathway, which is stereochemically complementary to the syn-elimination that proceeds via β-lactone intermediates.[3]

-

Epoxidation of trans-Vicinal Diols : DMF acetals can convert trans-vicinal diols into epoxides with inversion of configuration at one of the carbon centers.[3]

Safety and Handling

As with all chemical reagents, proper handling of this compound is crucial.

-

General Precautions : DMF-DBA is moisture-sensitive and should be handled under an inert atmosphere.[2] It should be stored in a tightly sealed container in a cool, dry place.

-

Toxicity : While specific toxicity data for DMF-DBA is not extensively reported, related compounds like DMF-DMA are classified as flammable liquids and are harmful if inhaled.[6][7] It is prudent to handle DMF-DBA with similar precautions.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8]

Conclusion: A Reagent of Strategic Importance

This compound is more than just a sterically hindered analogue of its more common dimethyl counterpart. Its unique reactivity profile, driven by the electronic and steric properties of the benzyl groups, makes it a strategic tool for specific synthetic challenges. From the mild benzylation of sensitive substrates and robust protection of primary amines to its role in the construction of complex heterocyclic frameworks, DMF-DBA offers solutions that are often not achievable with other reagents. A deep understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, will enable researchers and drug development professionals to deploy it effectively, accelerating the pace of innovation in chemical synthesis.

References

-

N,N-Dimethylformamide Diethyl Acetal . Sciencemadness.org. Available at: [Link]

-

N,N-Dimethylformamide Dimethyl Acetal . ResearchGate. Available at: [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents . PMC. Available at: [Link]

-

N,N-Dimethylformamide Diethyl Acetal . ResearchGate. Available at: [Link]

-

Dimethyl Acetals . Organic Chemistry Portal. Available at: [Link]

-

Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis . ResearchGate. Available at: [Link]

-

Preparation Process of N,N-Dimethylformamide Dimethyl Acetal . Liskon Biological. Available at: [Link]

-

Dimethylformamide dimethyl acetal | C5H13NO2 . PubChem. Available at: [Link]

-

Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal . Carl ROTH. Available at: [Link]

-

Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal . Carl ROTH. Available at: [Link]

Sources

- 1. This compound | 2016-04-8 | Benchchem [benchchem.com]

- 2. This compound | 2016-04-8 [chemicalbook.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. carlroth.com [carlroth.com]

A-Scientist's-Guide-to-N,N-Dimethylformamide-Dialkyl-Acetals:-Synthesis,-Reactivity,-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N,N-Dimethylformamide (DMF) dialkyl acetals, a versatile class of reagents in modern organic synthesis. While direct, in-depth literature on N,N-Dimethylformamide dibenzyl acetal is limited, its chemical properties and reactivity can be largely inferred from its more extensively studied analogs, particularly N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This guide will focus on the general synthesis, core chemical principles, and diverse applications of DMF dialkyl acetals, offering field-proven insights and detailed protocols for their use in research and development.

Introduction: The Dual Reactivity of DMF Dialkyl Acetals

N,N-Dimethylformamide (DMF) dialkyl acetals are highly reactive compounds that serve as powerful tools in the synthetic chemist's arsenal.[1] Their utility is rooted in their ability to participate in two main categories of reactions: alkylation and formylation.[1][2] This dual nature allows for a wide range of chemical transformations, from the formation of esters and ethers to the synthesis of complex heterocyclic systems.[2][3] While various dialkyl versions exist, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is the most commonly used and extensively documented member of this class, serving as a valuable proxy for understanding the behavior of less common derivatives like the dibenzyl acetal.[4][5] These reagents are prized for their ability to act as one-carbon synthons and for their utility in functional group transformations.[4]

Physicochemical Properties and Handling

DMF dialkyl acetals are typically colorless liquids with an amine-like odor.[2] They are soluble in a variety of inert organic solvents but are sensitive to moisture and acids, which can cause decomposition.[2][6] Proper handling and storage are crucial to maintain their reactivity and ensure safety.

General Properties

The properties of this compound and its dimethyl analog are summarized below for comparison.

| Property | This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |

| CAS Number | 2016-04-8 | 4637-24-5 |

| Molecular Formula | C₁₇H₂₁NO₂ | C₅H₁₃NO₂[7] |

| Molecular Weight | 271.35 g/mol | 119.16 g/mol [7] |

| Boiling Point | 118-120 °C (lit.) | 102-103 °C / 720 mmHg (lit.) |

| Density | 1.045 g/mL at 25 °C (lit.) | 0.897 g/mL at 25 °C (lit.)[8] |

| Refractive Index | n20/D 1.536 (lit.) | n20/D 1.396 (lit.) |

| Flash Point | 212 °F (100 °C) | 45 °F (7 °C)[8] |

| Sensitivity | Moisture Sensitive | Moisture Sensitive |

Table 1: Comparison of Physicochemical Properties.[6][7][8]

Safety and Handling

DMF-DMA is classified as a highly flammable liquid and vapor. It can be harmful if swallowed or inhaled and may cause serious eye damage and skin irritation or an allergic reaction.[7][9]

Core Handling Protocols:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep containers tightly sealed to prevent moisture contamination.[5]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid breathing vapors.[9]

-

Spills: Absorb spills with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[9]

Synthesis of N,N-Dimethylformamide Dialkyl Acetals

The synthesis of DMF dialkyl acetals is typically achieved through a two-step process. The first step involves the reaction of N,N-dimethylformamide (DMF) with a methylating agent, such as dimethyl sulfate, to form an iminium complex.[10] In the second step, this intermediate reacts with a sodium alkoxide to yield the final acetal product.[10]

Caption: General synthetic workflow for N,N-Dimethylformamide dialkyl acetals.

Experimental Protocol: Synthesis of DMF-DMA

The following is a representative protocol for the synthesis of N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[10]

-

Iminium Complex Formation:

-

Heat N,N-dimethylformamide (DMF) to 70-80°C.

-

Slowly add dimethyl sulfate dropwise while maintaining the temperature. The molar ratio of DMF to dimethyl sulfate should be 1:1.

-

After the addition is complete, allow the reaction to proceed for 2-4 hours.

-

Cool the resulting iminium complex to room temperature.

-

-

Acetal Formation:

-

In a separate flask, disperse solid sodium methoxide in a suitable organic solvent (e.g., solvent naphtha).

-

Cool the suspension to approximately 25°C.

-

Add the previously prepared iminium complex dropwise to the sodium methoxide suspension. The molar ratio of the iminium complex to sodium methoxide should be 1:1.

-

Allow the reaction to stir for 2 hours.

-

-

Purification:

-

Filter the reaction mixture to remove any solid byproducts.

-

Purify the filtrate by fractional distillation under ambient pressure, collecting the fraction at 105-108°C to obtain pure DMF-DMA.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of DMF dialkyl acetals is dominated by their ability to act as electrophilic sources of a dimethylaminomethylene group or as alkylating agents.[2] This dual reactivity underpins their wide range of applications in organic synthesis.

Protection of Diols

A key application of DMF dialkyl acetals is the protection of 1,2- and 1,3-diols.[11] They react with diols to form cyclic 2-(dimethylamino)-1,3-dioxolanes or dioxanes, respectively. This protection strategy is particularly useful as the resulting acetals are stable under basic and reductive conditions.[12][13]

The mechanism involves the initial formation of a hemiaminal ether, followed by the elimination of an alcohol molecule to form an oxonium ion. Intramolecular attack by the second hydroxyl group then forms the cyclic acetal.

Caption: Mechanism for the protection of a 1,2-diol using a DMF acetal.

Formylation and Related Reactions

DMF dialkyl acetals are excellent reagents for formylation reactions.[2][3] They react with compounds containing active methylene groups to form enamines.[4] They can also be used to synthesize amidines from primary amines and amides.[2][14] These transformations are valuable in the construction of various heterocyclic compounds.[4][10]

Alkylation Reactions

In addition to formylation, DMF dialkyl acetals can act as alkylating agents.[2] For instance, DMF-DMA is an effective methylating agent for carboxylic acids, phenols, and thiols.[3] The dibenzyl acetal has been used as a protecting group for the carboxyl end of peptides, forming benzyl esters.[2]

Applications in Drug Development and Organic Synthesis

The versatile reactivity of DMF dialkyl acetals makes them valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5][10]

-

Heterocyclic Synthesis: They are widely used as building blocks for a variety of heterocyclic compounds, including pyrimidines, pyridines, and indoles.[4][10]

-

Pharmaceutical Intermediates: DMF-DMA is a key intermediate in the synthesis of drugs such as quinolones (e.g., ofloxacin) and allopurinol.[10][15]

-

Functional Group Transformation: Their ability to convert carboxylic acids to esters, and amines to amidines, provides a mild and efficient method for functional group interconversion.[2][3]

-

Protecting Group Chemistry: As discussed, their role in protecting diols allows for selective reactions at other sites in a complex molecule, a crucial strategy in multi-step synthesis.[11][13]

Conclusion

N,N-Dimethylformamide dialkyl acetals, with DMF-DMA as the flagship example, are powerful and versatile reagents in organic synthesis. Their dual reactivity as both formylating and alkylating agents, combined with their utility as protecting groups for diols, makes them indispensable tools for researchers in academia and industry. A thorough understanding of their chemical properties, handling requirements, and reaction mechanisms is essential for leveraging their full synthetic potential in the development of novel molecules and pharmaceuticals.

References

-

N,N-Dimethylformamide Diethyl Acetal. (n.d.). Sciencemadness.org. Retrieved January 23, 2026, from [Link]

-

Moussa, S. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molécules, 23(8), 1988. [Link]

-

Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

- A kind of synthetic method of N, N Dimethylformamide dimethyl acetal. (2016). Google Patents.

-

Giacomelli, G., Porcheddu, A., & Salaris, M. (2002). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 4(11), 1895–1897. [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. (2024, April 17). Liskon Biological. Retrieved January 23, 2026, from [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

-

Dimethylformamide dimethyl acetal. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Parra-Rivero, O., et al. (2022). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Organic Process Research & Development.

- Nayar, M. S., & Callery, P. S. (1980). Formylation of Secondary Amines with Dialkyl Acetals of Dimethylformamide.

-

Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. (2025, March 10). Carl ROTH. Retrieved January 23, 2026, from [Link]

-

Common Questions and Answers about DMF-DMA. (2024, May 11). Liskon Biological. Retrieved January 23, 2026, from [Link]

- Sharma, S., & Kumar, P. (2017). Applications of DMF as a Reagent in Organic Synthesis. Current Organic Synthesis, 14(1), 20-35.

-

Protection of 1,2-/1,3-Diols. (2014, April 30). Chem-Station Int. Ed. Retrieved January 23, 2026, from [Link]

-

Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. (2022, March 31). YouTube. Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound | 2016-04-8 | Benchchem [benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]

- 4. scirp.org [scirp.org]

- 5. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 6. This compound | 2016-04-8 [chemicalbook.com]

- 7. Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Common Questions and Answers about DMF-DMA - LISKON [liskonchem.com]

- 9. carlroth.com [carlroth.com]

- 10. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 11. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Dimethyl Acetals [organic-chemistry.org]

- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 14. tandfonline.com [tandfonline.com]

- 15. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to N,N-Dimethylformamide Dibenzyl Acetal: Structure, Synthesis, and Applications in Modern Organic Chemistry

Abstract

N,N-Dimethylformamide dibenzyl acetal (DMF-DBA) is a versatile yet sterically distinct member of the formamide acetal family of reagents. While its smaller congeners, N,N-dimethylformamide dimethyl acetal (DMF-DMA) and diethyl acetal (DMF-DEA), are widely recognized for their high reactivity as formylating and alkylating agents, the dibenzyl derivative offers unique selectivity and stability profiles.[1] The presence of two bulky benzyl groups modulates its reactivity, enabling specific applications in areas such as the protection of primary amines and the formation of benzyl esters, particularly in the context of complex molecule and peptide synthesis. This guide provides a comprehensive overview of the synthesis, structural characteristics, reaction mechanisms, and field-proven applications of this compound, with a focus on providing actionable insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: Positioning this compound in the Synthetic Chemist's Toolkit

N,N-Dimethylformamide (DMF) dialkyl acetals are a class of highly reactive compounds that serve as powerful reagents in contemporary organic synthesis.[1] Their utility is primarily derived from their ability to engage in two main types of reactions: alkylation and formylation.[1] This dual reactivity makes them indispensable for a wide array of chemical transformations.

Within this family, this compound occupies a unique niche. The steric hindrance imparted by the benzyl groups leads to greater selectivity in its reactions when compared to the less bulky methyl or ethyl analogs.[1] For example, while DMF-DMA is a potent methylating agent, DMF-DBA is more commonly employed for the introduction of a dimethylaminomethylene group in specific contexts where competing side reactions are a concern.[1] This has been notably exploited in the synthesis of kinase inhibitors via reactions with indole derivatives.[1]

Furthermore, a closely related and synthetically important derivative, N,N-dibenzylformamide dimethyl acetal, can be accessed through a trans-amidation reaction of DMF-DMA with dibenzylamine. This intermediate readily reacts with primary amines to form N,N-dibenzylformamidine, a valuable protecting group that is stable under various conditions and can be removed by catalytic hydrogenation.[2]

Structural Elucidation and Physicochemical Properties

A thorough understanding of the structure and properties of this compound is fundamental to its effective application.

Chemical Structure

The structure of this compound features a central carbon atom bonded to a dimethylamino group and two benzyloxy groups.

Molecular Formula: C₁₇H₂₁NO₂

Molecular Weight: 271.35 g/mol

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the methine proton of the acetal, the methylene protons of the benzyl groups, and the aromatic protons of the phenyl rings.[1] Due to restricted rotation around the C-N bond, the two N-methyl groups may appear as two separate singlets or a single broadened peak at room temperature.[1]

-

¹³C NMR : The carbon NMR spectrum will display characteristic peaks for the carbons of the dimethylamino group, the acetal carbon, the methylene carbons of the benzyl groups, and the aromatic carbons.[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups. A key diagnostic feature for this compound is the absence of a strong carbonyl (C=O) stretching band, which is present in the parent amide, N,N-Dimethylformamide.[1] The spectrum will be characterized by C-O and C-N stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) would likely lead to fragmentation, with expected fragments corresponding to the loss of a benzyloxy group or other characteristic cleavages.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Boiling Point | 118-120 °C (lit.) | [3] |

| Density | 1.045 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.536 (lit.) | [3] |

| Solubility | Soluble in a variety of inert solvents. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the direct reaction of N,N-dimethylformamide with benzyl alcohol being a common approach.[1]

General Synthesis Protocol

A typical procedure involves the acid-catalyzed reaction of DMF with benzyl alcohol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-dimethylformamide (1.0 eq), benzyl alcohol (2.2 eq), and a catalytic amount of 2,4,6-tri-tert-butylphenol.

-

Reaction Execution : The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated by distillation under reduced pressure to prevent thermal decomposition.[1]

Causality Behind Experimental Choices: The use of an acid catalyst is essential to facilitate the formation of the acetal. 2,4,6-tri-tert-butylphenol is a suitable choice due to its acidic nature and steric bulk, which can minimize side reactions. Distillation under reduced pressure is crucial for purification as it allows for the removal of the product at a lower temperature, preventing its decomposition.

Key Applications in Organic Synthesis

The unique steric and electronic properties of this compound make it a valuable reagent in several key synthetic transformations.

Protection of Primary Amines

A significant application of a related derivative, N,N-dibenzylformamide dimethyl acetal, is in the protection of primary amines as N,N-dibenzylformamidines.[2] This protecting group is stable under a variety of conditions and can be selectively removed.[2]

Mechanism of Amine Protection:

Experimental Protocol: Protection of a Primary Amine

-

Formation of the Reagent : In a suitable solvent, react N,N-dimethylformamide dimethyl acetal with dibenzylamine to form N,N-dibenzylformamide dimethyl acetal in situ.[2]

-

Protection Reaction : The primary amine is then added to the reaction mixture at room temperature. The reaction proceeds smoothly to yield the corresponding N,N-dibenzylformamidine.[2]

-

Work-up and Purification : The protected amine can be isolated and purified using standard techniques such as extraction and chromatography.

Deprotection Protocol:

The N,N-dibenzylformamidine protecting group can be removed by catalytic hydrogenation, often using Pearlman's catalyst (Pd(OH)₂/C).[2]

Formation of Benzyl Esters

This compound is an effective reagent for the esterification of carboxylic acids to form benzyl esters.

Mechanism of Esterification:

Experimental Protocol: Benzyl Esterification

-

Reaction Setup : A solution of the carboxylic acid in an inert solvent is treated with this compound.

-

Reaction Conditions : The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up and Purification : After completion, the reaction is worked up to remove the DMF and unreacted starting materials, and the benzyl ester is purified by chromatography or distillation.

Comparative Analysis with Other DMF Acetals

The choice of DMF acetal is a critical decision in synthetic planning. The table below provides a comparative overview of commonly used DMF acetals.

| Acetal Name | Molecular Formula | Key Characteristics & Applications |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | Highly reactive; widely used as a methylating and formylating agent; synthesis of enamines, amidines, and heterocycles.[1] |

| N,N-Dimethylformamide diethyl acetal (DMF-DEA) | C₇H₁₇NO₂ | Intermediate reactivity and steric bulk; used in esterification and indole synthesis.[1] |

| This compound (DMF-DBA) | C₁₇H₂₁NO₂ | Bulky benzyl groups influence reactivity and stability; used to introduce dimethylaminomethylene groups and as a precursor for N,N-dibenzylformamidine protecting groups.[1] |

Causality Behind Experimental Choices: The greater steric hindrance of DMF-DBA can be advantageous in reactions where selectivity is desired. For instance, in the synthesis of complex molecules with multiple reactive sites, the bulky nature of the benzyl groups can direct the reaction to the most accessible site, minimizing the formation of undesired byproducts.

Case Study: Application in Kinase Inhibitor Synthesis

The unique reactivity of this compound has been leveraged in the synthesis of kinase inhibitors, a critical class of therapeutic agents. While specific, detailed protocols are often proprietary, the general strategy involves the reaction of DMF-DBA with electron-rich heterocyclic systems, such as indoles, which are common scaffolds in kinase inhibitors.[1] The reaction introduces a dimethylaminomethylene group, which can then be further elaborated to construct the final inhibitor molecule.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Outlook

This compound is a valuable reagent that offers distinct advantages in terms of selectivity and specific applications, particularly for the protection of primary amines and the synthesis of benzyl esters. Its utility in the synthesis of complex molecules, such as kinase inhibitors, highlights its importance in modern drug discovery and development. Future research may focus on the development of chiral analogs of DMF-DBA to enable enantioselective transformations and further expand its synthetic utility.

References

-

ResearchGate. (2025-08-07). N,N -Dimethylformamide Dimethyl Acetal. Retrieved from [Link]

Sources

Introduction: The Unique Profile of DMF Dibenzyl Acetal

An In-depth Technical Guide to the Synthesis and Application of N,N-Dimethylformamide Dibenzyl Acetal

This guide provides a comprehensive technical overview of this compound (DMF-DBA), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its synthesis, mechanistic underpinnings, detailed experimental protocols, and key applications, grounding all claims in authoritative references.

N,N-Dimethylformamide (DMF) acetals are a class of highly reactive compounds renowned for their utility in organic synthesis.[1] While simpler analogues like DMF dimethyl acetal (DMF-DMA) are widely used, the dibenzyl acetal (DMF-DBA) presents a distinct profile. The presence of two bulky benzyl groups introduces significant steric hindrance, which modulates the reagent's reactivity and enhances its stability compared to smaller alkyl acetals.[1] This steric influence can lead to greater selectivity in synthetic transformations, making DMF-DBA a valuable tool for complex molecule synthesis.

The primary utility of DMF acetals stems from their dual reactivity, enabling them to act as potent agents for both alkylation and formylation .[1] This allows for a wide array of chemical transformations, including the formation of enamines, amidines, esters, and ethers, as well as facilitating specific dehydration reactions.

Core Synthesis: Preparation of this compound

The most direct and common method for synthesizing DMF-DBA is the reaction between N,N-Dimethylformamide (DMF) and benzyl alcohol.[1] This transformation is typically facilitated by an acid catalyst under conditions that drive the equilibrium towards the acetal product.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed nucleophilic substitution pathway. The key steps involve the activation of the DMF carbonyl group, followed by nucleophilic attack from benzyl alcohol and subsequent elimination of water.

-

Protonation of Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of DMF, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of benzyl alcohol attacks the activated carbonyl carbon, forming a hemiaminal ether intermediate.

-

Proton Transfer & Water Elimination: A proton transfer to the hydroxyl group is followed by the elimination of a water molecule, generating a resonance-stabilized iminium ion.

-

Second Nucleophilic Attack: A second molecule of benzyl alcohol attacks the iminium ion.

-

Deprotonation: Deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.

Caption: Proposed mechanism for the acid-catalyzed synthesis of DMF-DBA.

Detailed Experimental Protocol

This protocol describes a representative procedure for the laboratory-scale synthesis of DMF-DBA.

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Benzyl alcohol, anhydrous

-

Acid catalyst (e.g., p-toluenesulfonic acid or 2,4,6-tri-tert-butylphenol[1])

-

Anhydrous toluene (or other suitable solvent for azeotropic water removal)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus for vacuum distillation

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the product.

-

Charging Reactants: To the flask, add N,N-Dimethylformamide (1.0 eq), an excess of benzyl alcohol (2.2-3.0 eq), the acid catalyst (0.01-0.05 eq), and anhydrous toluene. The excess benzyl alcohol helps to drive the reaction equilibrium towards the product.[1]

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, providing a visual indicator of the reaction's progress. Continue refluxing until water is no longer collected. Reaction temperatures are typically maintained between 80–120°C.[1]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution or triethylamine).

-

Extraction: If a biphasic mixture is present, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent and excess benzyl alcohol. The crude product is then purified by vacuum distillation to prevent thermal decomposition.[1]

Optimization of Synthesis Parameters

Maximizing the yield and purity of DMF-DBA requires careful control over several experimental variables.

| Parameter | Recommended Condition | Rationale / Causality |

| Reactant Purity | Anhydrous grade | Prevents competitive hydrolysis of the iminium intermediate and the final acetal product, which would reduce yield.[1] |

| Molar Ratio | Excess Benzyl Alcohol (2.2-3.0 eq) | Shifts the reaction equilibrium towards the product side according to Le Châtelier's principle.[1] |

| Temperature | 80–120°C | Ensures a sufficient reaction rate while minimizing potential side reactions or thermal degradation of the product.[1] |

| Catalyst | Acid catalyst (e.g., PTSA) | Activates the DMF carbonyl, significantly increasing the rate of nucleophilic attack by the weakly nucleophilic benzyl alcohol. |

| Water Removal | Azeotropic distillation (Dean-Stark) | Continuously removes the water byproduct, preventing the reverse reaction (hydrolysis) and driving the synthesis to completion. |

| Purification | Vacuum Distillation | The high boiling point of DMF-DBA necessitates distillation under reduced pressure to avoid thermal decomposition at atmospheric pressure.[1] |

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation and purity assessment of DMF-DBA.[1]

NMR Spectroscopy

A key structural feature of DMF derivatives is the restricted rotation around the amide C-N bond, which has partial double bond character.[1] This can render the two N-methyl groups magnetically non-equivalent, leading to two distinct singlets in the ¹H NMR spectrum, particularly at lower temperatures. At room temperature, these signals may appear as a single broadened peak or two resolved peaks depending on the specific electronic environment.[1]

Expected NMR Data (in CDCl₃):

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity / Notes |

| N(CH₃)₂ | ~2.3 - 2.6 | ~35 - 40 | Two singlets or one broad singlet due to restricted C-N rotation. |

| CH (methine) | ~5.0 - 5.5 | ~100 - 105 | Singlet. |

| OCH₂Ph | ~4.5 - 4.8 | ~65 - 70 | Singlet or AB quartet. |

| Aromatic C-H | ~7.2 - 7.4 | ~127 - 138 | Multiplet. |

Note: These are estimated chemical shifts and can vary based on solvent and experimental conditions.

Reactivity and Synthetic Applications

DMF-DBA is a versatile reagent primarily used for formylation and benzylation reactions.

Caption: Key synthetic transformations enabled by DMF Dibenzyl Acetal.

-

Aminomethylenation: DMF-DBA reacts readily with compounds containing active methylene groups (CH-acidic compounds) to form enamines.[1] This transformation involves the creation of a new carbon-carbon bond and is a cornerstone for the synthesis of many heterocyclic compounds.[1][2]

-

Benzylation Agent: It serves as an effective benzylating agent for various nucleophiles. It can esterify carboxylic acids to form benzyl esters and convert phenols or thiols into the corresponding benzyl ethers and thioethers.[1]

-

Formylation: Primary and secondary amines react with DMF-DBA to produce formamidines, which are valuable intermediates and protecting groups in organic synthesis.[1]

-

Dehydration Reactions: DMF-DBA is an effective reagent for specific dehydrative processes. It can convert trans-vicinal diols into epoxides with an inversion of configuration at one of the carbon centers.[1]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of DMF-DBA is imperative.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes.[3][4] The container should be handled and opened with care.[3]

-

Storage: DMF-DBA is sensitive to moisture and acids. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Hazards: The compound is flammable.[6] Keep away from sources of ignition.[3] In case of fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be liberated.[3][4]

Conclusion

This compound is a powerful and selective synthetic tool. Its preparation via the acid-catalyzed reaction of DMF and benzyl alcohol is a straightforward process that can be optimized for high yield and purity. The unique steric and electronic properties conferred by the benzyl groups allow for a range of valuable transformations, from aminomethylenation and benzylation to specific dehydration reactions. For the synthetic chemist, a thorough understanding of its synthesis, reactivity, and handling is key to leveraging its full potential in the development of pharmaceuticals and other complex organic molecules.

References

- This compound | 2016-04-8. Benchchem.

- CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents. Google Patents.

- N , N -Dimethylformamide Diethyl Acetal - ResearchGate. ResearchGate.

- Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. SciRP.org.

- DE2215954A1 - Process for the distillative preparation of dimethylformamide dimethyl acetal - Google Patents. Google Patents.

- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. ResearchGate.

- N,N -Dimethylformamide Dimethyl Acetal - ResearchGate. ResearchGate.

- Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal - Carl ROTH. Carl ROTH.

- 105370 - N,N-Dimethylformamide dimethyl acetal - Safety Data Sheet. Unknown Source.

- Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal - Carl ROTH. Carl ROTH.

Sources

N,N-Dimethylformamide Dibenzyl Acetal: A Comprehensive Technical Guide to its Mechanism of Action and Synthetic Applications

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving synthetic efficiency and accessing novel molecular architectures. N,N-Dimethylformamide dibenzyl acetal (DMF-DBA) has emerged as a versatile and powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the core mechanisms governing the reactivity of DMF-DBA, offering insights into its application in benzylation, formylation, and dehydrative transformations. By understanding the causality behind its reactivity, researchers can unlock its full potential in complex synthetic endeavors.

Core Principles of Reactivity: A Dichotomy of Function

This compound's utility stems from its ability to act as a precursor to a highly reactive, resonance-stabilized electrophile. This intermediate is the cornerstone of its dualistic reactivity, enabling it to participate in two primary categories of chemical transformations: benzylation and formylation/aminomethylenation.[1] The bulky benzyl groups, in comparison to smaller alkyl analogues like N,N-dimethylformamide dimethyl acetal (DMF-DMA), impart unique steric and electronic properties that can enhance selectivity in various reactions.[1]

Generation of the Electrophilic Intermediate

The mechanism of action is initiated by the departure of a benzyloxy group, typically facilitated by heat or a trace of acid. This generates a resonance-stabilized aza-oxo-carbenium ion. This cation is the key electrophilic species responsible for the subsequent reactions with a wide array of nucleophiles.

Caption: Generalized mechanism for the benzylation of nucleophiles using DMF-DBA.

Formylation and Aminomethylenation Reactions

A principal application of DMF-DBA is in formylation and aminomethylenation reactions, which are pivotal for the construction of carbon-carbon and carbon-nitrogen bonds. [1]

-

Reaction with Active Methylene Compounds: Compounds possessing an acidic C-H bond (CH-acidic) readily react with DMF-DBA to form enamines. [1][2]These enamines are versatile intermediates in the synthesis of various heterocyclic systems. [2]* Reaction with Amines: Primary and secondary amines are formylated by DMF-DBA to produce the corresponding amidines. [1]This transformation is valuable for the synthesis of nitrogen-containing heterocycles and as a protecting group strategy for primary amines. [3] This reactivity has been successfully employed in the synthesis of complex molecules, such as kinase inhibitors, where dimethylaminomethylene groups are introduced into indole derivatives. [1]

Caption: Schematic of the aminomethylenation reaction with active methylene compounds.

Dehydrative Transformations

DMF-DBA is also a potent reagent for specific dehydration reactions, offering unique stereochemical outcomes.

-

Dehydrative Decarboxylation of β-Hydroxy Carboxylic Acids: This reaction proceeds via an anti-elimination pathway to yield alkenes, providing a complementary method to the syn-elimination that occurs through β-lactone intermediates. [1]* Conversion of trans-Vicinal Diols to Epoxides: DMF-DBA facilitates the conversion of trans-vicinal diols into epoxides with inversion of configuration at one of the carbon centers. [1]The reaction proceeds through a cyclic intermediate, which then undergoes elimination to form the epoxide ring. This is a valuable tool for synthesizing epoxides from diols that may be generated from reactions like the Sharpless asymmetric dihydroxylation.

Experimental Protocols and Considerations

The successful application of DMF-DBA requires careful consideration of reaction conditions. The following protocols serve as a general guideline.

General Protocol for Benzyl Ester Formation

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).

-

Reagent Addition: Add this compound (1.1-1.5 equiv.) to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (40-60 °C) may be required to drive the reaction to completion.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography.

General Protocol for Enamine Synthesis from Active Methylene Compounds

-

Reaction Setup: Combine the active methylene compound (1.0 equiv.) and this compound (1.1-1.5 equiv.) in a suitable solvent (e.g., DMF, toluene).

-

Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 80 °C to 140 °C, depending on the reactivity of the substrate.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude enamine can often be used in the next step without further purification or can be purified by chromatography or distillation.

Comparative Analysis and Data

The choice of a DMF acetal can significantly impact reaction outcomes. The steric bulk of the benzyl groups in DMF-DBA can lead to higher selectivity compared to its methyl or ethyl counterparts.

| Feature | This compound (DMF-DBA) | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |

| Primary Function | Benzylation, Formylation, Aminomethylenation [1] | Methylation, Formylation, Aminomethylenation [2][4] |

| Steric Hindrance | High | Low |

| Selectivity | Potentially higher due to steric bulk [1] | Generally lower |

| Byproducts | Benzyl alcohol, DMF | Methanol, DMF |

| Key Applications | Benzyl ester formation, synthesis of sterically hindered enamines [1][5] | General purpose methylation and formylation, derivatization for GC [2] |

Conclusion

This compound is a multifaceted reagent with a well-defined yet versatile mechanism of action. Its ability to act as both a benzylating and a formylating agent, coupled with its utility in specific dehydrative transformations, makes it an invaluable tool for organic synthesis. For professionals in drug development and chemical research, a thorough understanding of the underlying principles governing its reactivity is essential for its strategic and effective implementation in the synthesis of complex molecular targets. The insights and protocols presented in this guide are intended to provide a solid foundation for the application of DMF-DBA in pioneering synthetic work.

References

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC. (2018, August 3). National Center for Biotechnology Information. [Link]

-

N,N-Dimethylformamide Diethyl Acetal - Sciencemadness.org. Sciencemadness.org. [Link]

-

Preparation Process of N,N-Dimethylformamide Dimethyl Acetal - Liskon Biological. (2024, April 17). Liskon Biological. [Link]

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. (2025, October 22). ResearchGate. [Link]

- A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents.

-

Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, September 30). National Center for Biotechnology Information. [Link]

-

N,N -Dimethylformamide Dimethyl Acetal - ResearchGate. (2025, August 7). ResearchGate. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Growing Science. [Link]

Sources

- 1. This compound | 2016-04-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 5. sciencemadness.org [sciencemadness.org]

The Versatile Reagent: A Comprehensive Technical Guide to N,N-Dimethylformamide Dibenzyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N,N-Dimethylformamide dibenzyl acetal (DMF-DBA), a versatile and highly reactive reagent in modern organic synthesis. With the CAS Number 2016-04-8 , this compound has emerged as a valuable tool for medicinal chemists and process development scientists. This document will elucidate its fundamental chemical and physical properties, detail established synthetic methodologies, and explore its diverse applications, with a particular focus on its utility in the construction of complex heterocyclic scaffolds relevant to drug discovery. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to provide a holistic understanding of this powerful synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound, systematically named N,N-dimethyl-1,1-bis(phenylmethoxy)methanamine, is a key orthoamide derivative. Its utility is underscored by the unique reactivity imparted by the aminal-acetal functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2016-04-8 | [1] |

| Molecular Formula | C₁₇H₂₁NO₂ | [1] |

| Molecular Weight | 271.35 g/mol | [1] |

| Boiling Point | 138-140 °C at 0.5 mmHg | [2] |

| Density | 1.045 g/mL at 25 °C | |

| Solubility | Soluble in a variety of inert organic solvents. | |

| Sensitivity | Moisture sensitive. | |

| Appearance | Colorless to pale yellow liquid. | [3] |

The presence of the bulky benzyl groups significantly influences the reagent's steric and electronic properties, leading to enhanced selectivity in certain reactions compared to its smaller alkyl analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

Synthesis of this compound: A Step-by-Step Protocol

The direct synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of N,N-dimethylformamide (DMF) with benzyl alcohol.[1] This approach is favored for its straightforwardness and scalability.

Causality of Experimental Choices

-

Reactants: DMF serves as the carbon and nitrogen source for the dimethylaminomethylene unit, while benzyl alcohol provides the dibenzyl acetal functionality.

-

Catalyst: An acid catalyst is crucial to protonate the carbonyl oxygen of DMF, thereby activating the carbonyl carbon for nucleophilic attack by benzyl alcohol. While various acid catalysts can be employed, sterically hindered phenols like 2,4,6-tri-tert-butylphenol are effective.[1]

-

Reaction Conditions: Refluxing the reaction mixture ensures sufficient thermal energy to overcome the activation barrier of the reaction. The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the product side. This is often achieved by azeotropic distillation.

-

Purification: Distillation under reduced pressure is the preferred method for purification.[1] This is critical to prevent thermal decomposition of the acetal at higher temperatures.

Detailed Experimental Protocol

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Benzyl alcohol, anhydrous

-

2,4,6-tri-tert-butylphenol (or a suitable acid catalyst)

-

Anhydrous toluene (or another suitable solvent for azeotropic water removal)

-

Dean-Stark apparatus

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Distillation apparatus for vacuum distillation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add N,N-dimethylformamide (1.0 eq), benzyl alcohol (2.2 eq), and a catalytic amount of 2,4,6-tri-tert-butylphenol (e.g., 0.05 eq).

-

Add a suitable solvent for azeotropic removal of water, such as toluene.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Reaction Mechanisms and Synthetic Applications

This compound is a powerful synthetic tool primarily due to its ability to act as a source of a dimethylaminomethylene group and as a benzylating agent.[1]

Formylation and Aminomethylenation Reactions

A principal application of DMF-DBA is in the formylation and aminomethylenation of active methylene compounds.[1] The reaction proceeds through the formation of a highly reactive electrophilic iminium ion intermediate.

Diagram 1: General Mechanism of Aminomethylenation

Caption: Formation of an enamine via aminomethylenation.

This reactivity is widely exploited in the synthesis of heterocyclic compounds, where the resulting enamines serve as key intermediates for subsequent cyclization reactions.[1] For instance, it has been instrumental in the synthesis of kinase inhibitors by reacting with indole derivatives to introduce dimethylaminomethylene groups.[1]

Benzylating Agent

DMF-DBA serves as an effective benzylating agent for various nucleophiles, including carboxylic acids, phenols, and thiols, to form the corresponding benzyl esters, ethers, and thioethers.[1][3] This transformation is particularly valuable for installing a benzyl protecting group under mild conditions.

Dehydration Reactions

This reagent also facilitates specific dehydration reactions. It can promote the dehydrative decarboxylation of β-hydroxy carboxylic acids to yield alkenes via an anti-elimination pathway.[1][3] Furthermore, it is employed in the conversion of trans-vicinal diols into epoxides with inversion of configuration at one of the carbon centers.[1]

Diagram 2: Experimental Workflow for Heterocycle Synthesis

Caption: A typical workflow for heterocyclic synthesis.

Analytical Characterization

The structural integrity and purity of this compound are paramount for its successful application in synthesis. A combination of spectroscopic techniques is employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of DMF-DBA.[1]

-

¹H NMR: The spectrum will exhibit distinct signals for the N,N-dimethyl protons, the methine proton, the benzylic methylene protons, and the aromatic protons of the benzyl groups. Due to restricted rotation around the C-N amide bond, the two N-methyl groups may be magnetically non-equivalent, potentially appearing as two singlets or a single broadened peak at room temperature.[1]

-

¹³C NMR: The spectrum will show characteristic peaks for the carbons of the N,N-dimethyl, methine, benzylic methylene, and aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight (271.35 g/mol ) and for analyzing fragmentation patterns to further corroborate the structure.[1]

-

Electron Ionization (EI-MS): Expected key fragments include the molecular ion peak [M]⁺ at m/z 271, a peak corresponding to the loss of a benzyloxy group [M-OBn]⁺, and a prominent peak for the benzyl cation [Bn]⁺ at m/z 91.[1]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorptions would include C-H stretching vibrations for the alkyl and aromatic groups, C-O stretching for the acetal linkage, and C-N stretching for the tertiary amine.

Safety, Handling, and Storage

As a reactive chemical, proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazards: While specific toxicological data for the dibenzyl acetal is not extensively documented, the related N,N-Dimethylformamide dimethyl acetal is classified as a flammable liquid that can cause serious eye damage and may cause an allergic skin reaction. It is prudent to handle the dibenzyl acetal with similar precautions.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

This compound is a multifaceted reagent with significant utility in organic synthesis, particularly in the realm of drug discovery and development. Its ability to act as a versatile formylating, aminomethylenating, and benzylating agent makes it an invaluable tool for the construction of complex molecular architectures, especially heterocyclic systems. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is crucial for its effective and safe implementation in the laboratory. The continued exploration of its reactivity is poised to unveil new synthetic methodologies and further solidify its position as a cornerstone reagent in the synthetic chemist's arsenal.

References

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. [Link]

-

Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC. [Link]

-

N,N-Dimethylformamide Diethyl Acetal - Sciencemadness.org. [Link]

-

(PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives - ResearchGate. [Link]

-

N,N -Dimethylformamide Dimethyl Acetal - ResearchGate. [Link]

-

Preparation Process of N,N-Dimethylformamide Dimethyl Acetal - Liskon Biological. [Link]

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. [Link]

-

Phenanthro[9,10-b]oxirene, 1a,9b-dihydro - Organic Syntheses Procedure. [Link]

-

Dimethylformamide dimethyl acetal | C5H13NO2 | CID 78373 - PubChem. [Link]

-

N , N -Dimethylformamide Diethyl Acetal - ResearchGate. [Link]

Sources

Navigating the Safety Profile of N,N-Dimethylformamide Acetals: A Technical Guide

Senior Application Scientist Note: This guide addresses the safe handling and properties of N,N-Dimethylformamide acetals. A critical finding of our initial literature and database search is the lack of a publicly available, comprehensive Safety Data Sheet (SDS) for N,N-Dimethylformamide dibenzyl acetal (CAS 2016-04-8) . Chemical safety data is highly specific, and extrapolating from one compound to another, even a related one, can be misleading and unsafe. The benzyl groups in the target molecule will significantly alter its physical, chemical, and toxicological properties compared to its methyl or isopropyl analogs.

Therefore, this document will proceed by providing a detailed safety analysis of the well-documented and structurally related compound, N,N-Dimethylformamide dimethyl acetal (DMF-DMA, CAS 4637-24-5) . This information should be considered a preliminary, informational guide for researchers anticipating work with similar structures. It is not a substitute for a substance-specific SDS for this compound. All researchers, scientists, and drug development professionals must obtain the official SDS from their chemical supplier before any handling or use of this compound and conduct a thorough, substance-specific risk assessment.

Part 1: Hazard Identification and GHS Classification of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is classified as a hazardous substance under the Globally Harmonized System (GHS). Its primary dangers stem from its flammability and its potential to cause significant harm to human health upon exposure.

The GHS classification indicates that DMF-DMA is a highly flammable liquid and vapor.[1][2][3] Vapors are heavier than air and can travel along the ground to distant ignition sources, creating a flashback hazard.[1][4]

From a health perspective, DMF-DMA poses several risks:

-

Acute Toxicity: It is harmful if inhaled.[1][2][3] Inhalation may lead to symptoms such as headaches, dizziness, nausea, and respiratory irritation.[3][5]

-

Eye Damage: The compound is classified as causing serious eye damage.[1][2] Contact can lead to irreversible effects, including the risk of blindness.[1][5]

-

Skin Sensitization: It may cause an allergic skin reaction upon contact.[1][2] Repeated or prolonged exposure can lead to sensitization in susceptible individuals.[5]

-

Skin Irritation: While some sources indicate it is not a primary skin irritant, others classify it as causing skin irritation.[3] Pruritus (itching) and localized redness are possible symptoms.[1]

The following pictograms are mandated for the labeling of DMF-DMA:

| Pictogram | Hazard Class |

| Flame (GHS02) | Flammable Liquids |

| Corrosion (GHS05) | Serious Eye Damage |

| Exclamation Mark (GHS07) | Acute Toxicity (Inhalation), Skin Sensitization, Skin Irritation |

Hazard Statements:

Part 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with engineering controls, is essential to minimize exposure to DMF-DMA. The causality is clear: preventing vapor release and aerosol formation is the most effective way to mitigate the inhalation and contact hazards.

Hierarchy of Controls

This diagram illustrates the preferred order of control measures, from most to least effective.

Engineering Controls: All work with DMF-DMA must be conducted in a certified chemical fume hood to control vapor inhalation.[5] The ventilation system should be explosion-proof.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] Given the severe eye hazard, a face shield should be worn in addition to goggles, especially when handling larger quantities or during operations with a splash risk.[4]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[3] Gloves must be inspected before use and disposed of properly after handling the material.[3]

-

Skin and Body Protection: A flame-retardant lab coat is required.[3] When handling larger volumes, additional chemical-resistant aprons and footwear may be necessary. All footwear should be anti-static.[3]

Part 3: Handling, Storage, and Emergency Procedures

Safe Handling Protocol

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly and all required PPE is donned. Confirm the location of the nearest fire extinguisher, safety shower, and eyewash station.

-

Grounding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[2][5]

-

Dispensing: Use only non-sparking tools for all operations.[2][5] Handle and open containers with care, avoiding any actions that could generate aerosols or mists.[1]

-

Work Practices: Do not eat, drink, or smoke in the laboratory.[4] Avoid breathing vapors and prevent contact with skin and eyes.[1][5] Wash hands thoroughly after handling.[3]

-

End of Use: Keep the container tightly closed when not in use.[2]

Storage Requirements

Proper storage is crucial for maintaining the stability of DMF-DMA and preventing accidents.

-

Conditions: Store in a cool, dry, and well-ventilated area.[4] The storage location should be a designated flame-proof area.[4]

-

Containers: Keep containers tightly sealed to prevent moisture contact and vapor escape.[2]

-

Incompatibilities: Store away from ignition sources, heat, sparks, and open flames.[1] It is incompatible with strong oxidizing agents and acids.[5]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2] Call a poison center or doctor if you feel unwell.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[4] If skin irritation or a rash occurs, get medical advice.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Response Workflow:

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[4]

-

Unsuitable Media: Do not use a direct water jet, as it may spread the flammable liquid.[4]

-

Specific Hazards: Vapors can form explosive mixtures with air.[1] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[1][4]

Part 4: Physical, Chemical, and Toxicological Properties

This section summarizes the key data points for N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4637-24-5 | [1][4][5] |

| Molecular Formula | C₅H₁₃NO₂ | [4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 102-103 °C | [3] |

| Flash Point | 7 °C (44.6 °F) | [3] |

| Density | 0.896 g/cm³ at 20 °C | [3] |

| Solubility | Reacts with water | [5] |

Toxicological Data

| Endpoint | Value | Species | Source |

| Acute Toxicity (Inhalation) | LC50 = 12.16 mg/L (4 h) | Rat | [5] |

| Skin Corrosion/Irritation | No skin irritation (4 h) | Rabbit | [2] |

| Serious Eye Damage/Irritation | Irreversible effects on the eye | Rabbit | [2] |

| Skin Sensitization | Positive (May cause sensitization) | Guinea pig | [2] |